molecular formula C19H22N2O2 B2515898 1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole CAS No. 860612-25-5

1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B2515898
CAS No.: 860612-25-5
M. Wt: 310.397
InChI Key: RUSOMAPXZXCCGO-HEHNFIMWSA-N
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Description

1-{[(Cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol This compound is known for its unique structure, which combines a carbazole core with a cyclohexylcarbonyl group and an oxime functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[(Cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1-{[(Cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The carbazole core may also contribute to its biological activity by intercalating with DNA or interacting with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    1-{[(Cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole: Known for its unique combination of a carbazole core and an oxime group.

    1-{[(Cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-indole: Similar structure but with an indole core instead of a carbazole.

    1-{[(Cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-quinoline: Features a quinoline core, offering different reactivity and properties.

Uniqueness

This compound stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties.

Properties

IUPAC Name

[(E)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino] cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-19(13-7-2-1-3-8-13)23-21-17-12-6-10-15-14-9-4-5-11-16(14)20-18(15)17/h4-5,9,11,13,20H,1-3,6-8,10,12H2/b21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSOMAPXZXCCGO-HEHNFIMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)ON=C2CCCC3=C2NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)O/N=C/2\CCCC3=C2NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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